molecular formula C23H21ClN4O3 B14932928 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B14932928
M. Wt: 436.9 g/mol
InChI Key: GAXQGWXMAXNDBS-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a chlorophenyl group, and an indole moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the indole moiety. Common reagents used in these reactions include chlorinating agents, indole derivatives, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can be compared with other pyridazinone derivatives and indole-containing compounds.
  • Similar compounds include 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-ethyl)-1H-indol-4-yl]acetamide and 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H21ClN4O3/c1-31-14-13-27-12-11-17-19(7-4-8-21(17)27)25-22(29)15-28-23(30)10-9-20(26-28)16-5-2-3-6-18(16)24/h2-12H,13-15H2,1H3,(H,25,29)

InChI Key

GAXQGWXMAXNDBS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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